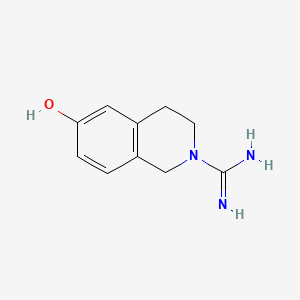
6-Hydroxy Debrisoquin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy Debrisoquin is an organic compound with the molecular formula C10H13N3O. It is a derivative of Debrisoquine, which is an antihypertensive drug frequently used for phenotyping the cytochrome P450 2D6 enzyme, a drug-metabolizing enzyme . This compound is a white to off-white crystalline powder that is soluble in ethanol and chloroform .
Méthodes De Préparation
The preparation of 6-Hydroxy Debrisoquin involves multiple synthetic steps. One common method includes the hydroxylation of Debrisoquine. This process typically involves the use of high-performance liquid chromatography (HPLC) to separate and purify the compound . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial production methods for this compound are more complex and involve large-scale chemical synthesis processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
6-Hydroxy Debrisoquin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce amines.
Applications De Recherche Scientifique
6-Hydroxy Debrisoquin has several scientific research applications:
Biology: It is used in pharmacogenetic studies to understand the genetic variations in drug metabolism.
Medicine: It is used in the development of antihypertensive drugs and in the study of drug interactions.
Mécanisme D'action
6-Hydroxy Debrisoquin acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine. It is taken up by norepinephrine transporters and becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles. This leads to a gradual depletion of norepinephrine stores in the nerve endings .
Comparaison Avec Des Composés Similaires
6-Hydroxy Debrisoquin is similar to other derivatives of Debrisoquine, such as:
Guanoxan: Another antihypertensive drug with a similar mechanism of action.
Guanadrel: A drug used to treat high blood pressure, also acting on the sympathetic nervous system.
Guanisoquin: The 7-bromo analog of Debrisoquine.
What sets this compound apart is its specific use in phenotyping the cytochrome P450 2D6 enzyme, making it a valuable tool in pharmacogenetic research.
Propriétés
IUPAC Name |
6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-10(12)13-4-3-7-5-9(14)2-1-8(7)6-13/h1-2,5,14H,3-4,6H2,(H3,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUCJGVPMCXDNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)O)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724086 |
Source


|
| Record name | 6-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61911-79-3 |
Source


|
| Record name | 6-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
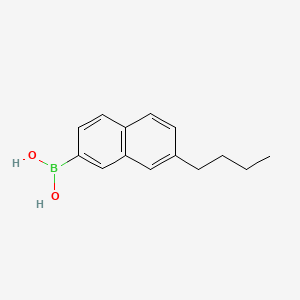

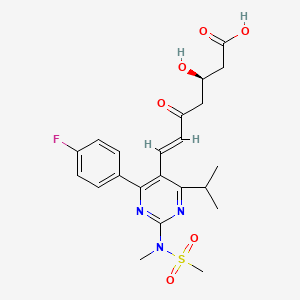
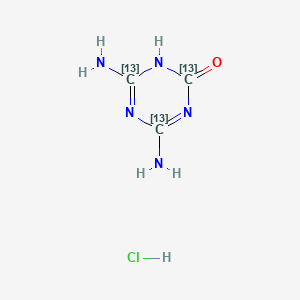
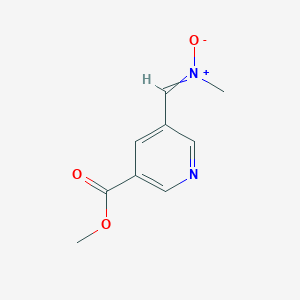
![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)
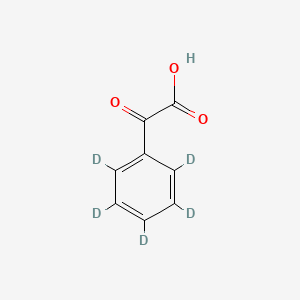
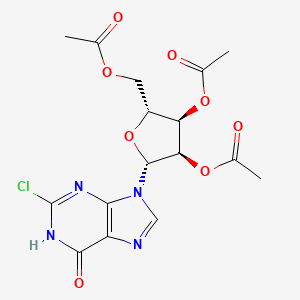
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)
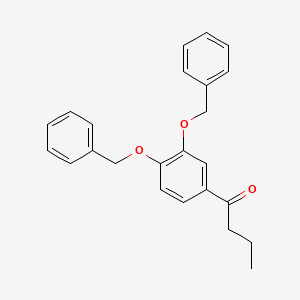
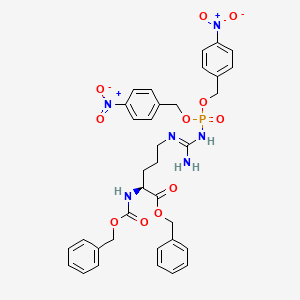
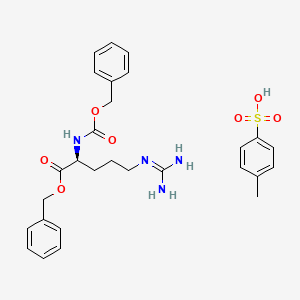
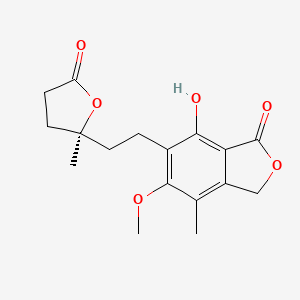
![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)
